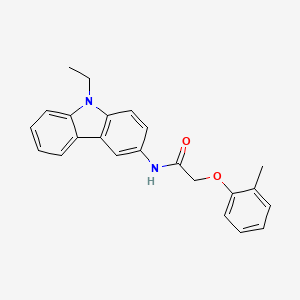![molecular formula C13H17N3OS B11631698 5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 57736-52-4](/img/structure/B11631698.png)
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a propoxyphenyl group, and a methylsulfanyl group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 4-propoxybenzyl chloride with 5-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group or the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole has various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
4-methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole: This compound has a trifluoromethyl group instead of a propoxyphenyl group, which may result in different chemical and biological properties.
3-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole: The presence of a methoxyphenyl group instead of a propoxyphenyl group can influence the compound’s reactivity and biological activity.
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole: The ethoxyphenyl and phenyl groups provide different steric and electronic effects compared to the propoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
57736-52-4 |
|---|---|
Molekularformel |
C13H17N3OS |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
5-methyl-3-[(4-propoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3OS/c1-3-8-17-12-6-4-11(5-7-12)9-18-13-14-10(2)15-16-13/h4-7H,3,8-9H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
XMEXDMJTTNCPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)CSC2=NNC(=N2)C |
Löslichkeit |
23 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11631635.png)
![Propan-2-yl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631643.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631651.png)

![N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11631659.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631661.png)
![2-{(E)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11631663.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631666.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11631676.png)
![7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11631684.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11631690.png)
